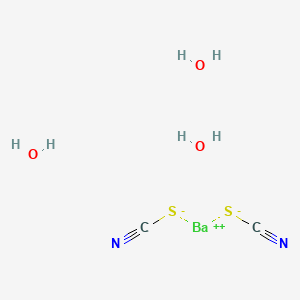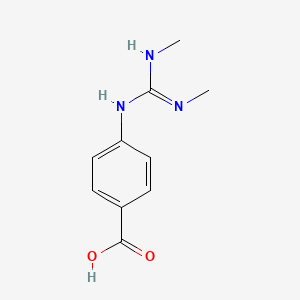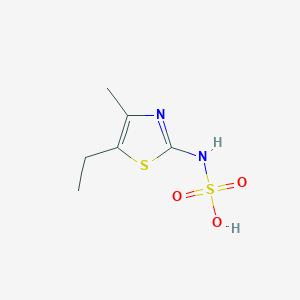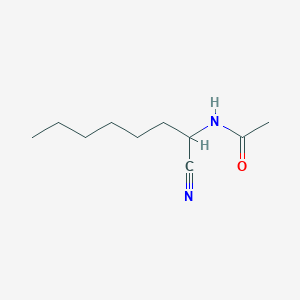
n-Heptylamine, N-acetyl-1-cyano-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Heptylamine, N-acetyl-1-cyano- is a chemical compound that belongs to the class of cyanoacetamides It is characterized by the presence of a heptylamine group, an acetyl group, and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Heptylamine, N-acetyl-1-cyano- typically involves the cyanoacetylation of heptylamine. One common method is the reaction of heptylamine with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride or glacial acetic acid to facilitate the process .
Industrial Production Methods
In industrial settings, the production of n-Heptylamine, N-acetyl-1-cyano- can be scaled up by optimizing the reaction conditions. This includes maintaining the appropriate temperature and pressure, and using efficient mixing techniques to ensure a high yield of the desired product. The use of continuous flow reactors can also enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
n-Heptylamine, N-acetyl-1-cyano- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptylamine oxides, while reduction can produce primary amines .
Applications De Recherche Scientifique
n-Heptylamine, N-acetyl-1-cyano- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of n-Heptylamine, N-acetyl-1-cyano- involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the acetyl group can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that exert various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Heptylamine: A primary amine with similar structural features but lacking the acetyl and cyano groups.
N-acetyl-1-cyanoacetamide: Contains the acetyl and cyano groups but lacks the heptylamine moiety.
Cyanoacetamide: A simpler compound with only the cyano and amide groups.
Uniqueness
The presence of the heptylamine group enhances its solubility in organic solvents, while the acetyl and cyano groups provide sites for various chemical modifications .
Propriétés
Formule moléculaire |
C10H18N2O |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
N-(1-cyanoheptyl)acetamide |
InChI |
InChI=1S/C10H18N2O/c1-3-4-5-6-7-10(8-11)12-9(2)13/h10H,3-7H2,1-2H3,(H,12,13) |
Clé InChI |
FBEHQXZYWPGRGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C#N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)
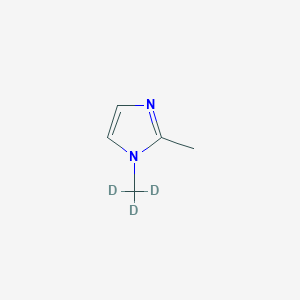
![[(1S,2R)-2-formylcyclobutyl]methyl acetate](/img/structure/B13797730.png)

![Propylamine, 1-[(mesityloxy)methyl]-](/img/structure/B13797733.png)
![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)



![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)

